1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide
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Overview
Description
1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of trifluoromethyl and sulfonamide groups, which contribute to its reactivity and functionality in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide typically involves the reaction of 1,1,1-trifluoromethanesulfonyl chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production of this compound .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, which can be further utilized in various chemical applications .
Scientific Research Applications
1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and sulfonamide groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-N-phenylmethanesulfonamide: Similar in structure but lacks the phenylethyl group, resulting in different reactivity and applications.
N-Phenyltrifluoromethanesulfonimide: Another related compound with distinct chemical properties and uses.
Properties
CAS No. |
55251-34-8 |
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Molecular Formula |
C15H14F3NO2S |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H14F3NO2S/c16-15(17,18)22(20,21)19-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11,19H,6-7H2 |
InChI Key |
MLORKRXPDJCVRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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